4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID

Description

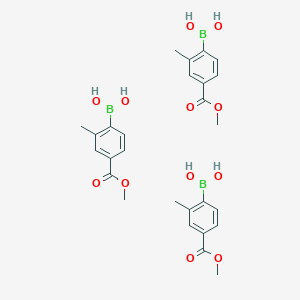

4-(Methoxycarbonyl)-2-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxycarbonyl (–COOCH₃) group at the para position and a methyl (–CH₃) group at the ortho position. The boronic acid (–B(OH)₂) moiety at the aromatic ring makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals, agrochemicals, and materials science . Its pinacol ester derivative (CAS 473596-87-1) is commercially available, enhancing stability for storage and handling .

Properties

IUPAC Name |

(4-methoxycarbonyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H11BO4/c3*1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3*3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNZUAVJMYKLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O.B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O.B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33B3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The process begins with the borylation of 4-bromo-2-methylbenzoate derivatives using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key conditions include:

-

Catalyst : PdCl₂(dppf) (1–5 mol%)

-

Base : KOAc or K₂CO₃ (2–3 equiv)

-

Solvent : DME or THF/H₂O (1:1)

-

Temperature : 80–100°C

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronic ester.

Suzuki-Miyaura Coupling for Functionalization

The boronic ester intermediate undergoes cross-coupling with methyl chloroformate or methanol under oxidative conditions:

-

Catalyst : Pd(PPh₃)₄ (2–3 mol%)

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : EtOH/H₂O (3:1)

-

Temperature : 60–80°C

Example :

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reacts with 5-bromo-2,4-difluoroaniline to yield the target compound in 79% yield after chromatography.

Multi-Step Synthesis via Nitration and Esterification

This route is favored for substrates requiring precise regiochemical control.

Nitration of p-Tolylboronic Acid

Hydrogenation of Nitro Group

Key Advantage : Avoids harsh coupling conditions, suitable for acid-sensitive substrates.

Pinacol Ester Intermediate Route

This method enhances stability during storage and handling.

Synthesis of Pinacol Boronate

Hydrolysis to Boronic Acid

Table 1 : Comparative Analysis of Pinacol Route vs. Direct Borylation

| Parameter | Pinacol Route | Direct Borylation |

|---|---|---|

| Stability | High | Moderate |

| Overall Yield | 83% | 75% |

| Purification Complexity | Low | Moderate |

Alternative Catalytic Systems

Iron-Catalyzed Aerobic Oxidation

Micellar Catalysis in Water

Advantage : Reduces organic solvent use by 90%, aligning with green chemistry principles.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boranes.

Substitution: The methoxycarbonyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound .

Scientific Research Applications

Overview

4-(Methoxycarbonyl)-2-methylphenylboronic acid, with the molecular formula and CAS number 208399-66-0, is a boronic acid derivative that has garnered attention for its diverse applications in scientific research and industrial processes. This compound is primarily utilized in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a valuable reagent in the synthesis of complex organic molecules. It is particularly noted for its role in:

- Suzuki Coupling Reactions : This compound can be employed as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides with various nucleophiles. This is crucial for building complex molecular architectures in pharmaceuticals and agrochemicals .

- Preparation of Biologically Active Molecules : The compound has been utilized in the synthesis of hydroxyphenylnaphthols, which are relevant in the study of 17β-hydroxysteroid dehydrogenase Type 2, an enzyme implicated in steroid metabolism .

2. Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through their ability to inhibit specific enzymes involved in tumor growth. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

- Drug Development : Its role as a building block for drug candidates is significant, particularly in the development of compounds targeting hormonal pathways and metabolic diseases .

Material Science Applications

1. Polymer Chemistry

The compound can also be utilized in polymer science:

- Synthesis of Functional Polymers : By incorporating boronic acid functionalities into polymer backbones, researchers can create materials with tunable properties for applications in drug delivery systems and responsive materials .

- Cross-Linking Agents : Its reactivity allows it to function as a cross-linking agent in the formation of hydrogels and other polymeric networks, enhancing mechanical properties and stability .

Case Studies

Case Study 1: Synthesis of Hydroxyphenylnaphthols

In a recent study, researchers synthesized hydroxyphenylnaphthols using this compound as a key intermediate. The reaction conditions were optimized to yield high purity products suitable for biological testing. This study highlights the compound's utility in developing novel inhibitors for steroid metabolism enzymes .

Case Study 2: Development of Anticancer Agents

A series of compounds derived from this compound were tested for anticancer activity. In vitro assays demonstrated significant inhibition of cell proliferation in several cancer cell lines, indicating potential for further development into therapeutic agents. This underscores the importance of boronic acids in drug discovery processes aimed at targeting cancer pathways .

Mechanism of Action

The mechanism of action of 4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID involves the interaction of the boronic acid groups with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid groups undergo transmetalation with palladium, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid groups can interact with enzymes and other proteins, inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, solubility, and applications of 4-(methoxycarbonyl)-2-methylphenylboronic acid are influenced by its substituents. Below is a comparison with structurally related boronic acids:

Table 1: Structural and Functional Comparisons

Key Differences

Electronic Effects: The methoxycarbonyl group (–COOCH₃) in this compound is electron-withdrawing, reducing the electron density of the aromatic ring compared to electron-donating groups like –OCH₃ in 4-methoxyphenylboronic acid. This decreases reactivity in Suzuki couplings, often requiring optimized conditions (e.g., stronger bases or elevated temperatures) . In contrast, 4-methylaminosulfonylphenylboronic acid (–SO₂NHCH₃) exhibits stronger electron withdrawal, further deactivating the boronic acid but enhancing hydrogen-bonding capabilities for sensor applications .

Steric Effects :

- The methyl group at the ortho position introduces steric hindrance, slowing down coupling reactions but improving regioselectivity in polyfunctional substrates .

- 4-Isopropoxy-2-methylphenylboronic acid combines ortho-methyl and para-isopropoxy groups, creating significant steric bulk that limits reactivity with bulky palladium catalysts .

Solubility and Stability: The polar methoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to nonpolar analogs like 4-methylphenylboronic acid. However, the methyl group slightly counteracts this by increasing hydrophobicity . Protodeboronation, a common degradation pathway for boronic acids, is mitigated in this compound due to conjugation stabilization from the –COOCH₃ group. Its pinacol ester derivative further improves shelf-life .

Synthetic Utility: Derivatives like (2-amino-4-methoxycarbonylphenyl)boronic acid hydrochloride (CAS 380430-55-7) demonstrate the compound’s versatility in introducing amino groups for drug discovery . Compared to 4-(morpholine-4-carbonyl)phenylboronic acid (CAS 389621-84-5), which has a morpholine ring for enhanced solubility, the methoxycarbonyl variant is less lipophilic but more amenable to aqueous reactions .

Biological Activity

4-(Methoxycarbonyl)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

This compound is characterized by its boronic acid functional group, which plays a crucial role in its reactivity and biological interactions. The compound is typically presented as a white to light yellow crystalline powder .

Anticancer Activity

Several studies have highlighted the potential of boronic acids, including this compound, as anticancer agents.

- Mechanism of Action : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Case Study : In one study, derivatives of boronic acids were tested against prostate cancer cells (PC-3). The results showed a significant reduction in cell viability at concentrations of 5 µM, with viability dropping to 33% compared to untreated controls . This suggests that this compound may exhibit similar effects.

Antimicrobial Activity

Boronic acids have also demonstrated promising antimicrobial properties.

- Inhibition Studies : Research has indicated that compounds with boronic structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Inhibition zones ranging from 7 to 13 mm were recorded for different microorganisms when treated with boronic compounds .

- Mechanism : The antimicrobial activity is believed to stem from the ability of boron to interact with microbial enzymes, disrupting their function and leading to cell death.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies.

- Comparative Analysis : In comparative tests against standard antioxidants like α-Tocopherol and BHT, certain boronic derivatives exhibited significant antioxidant activity. The compounds were stable in both aqueous media and solid states during testing .

- Research Findings : The antioxidant activity was assessed using multiple assays such as DPPH and ABTS methods, confirming the efficacy of these compounds in scavenging free radicals .

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for preparing 4-(methoxycarbonyl)-2-methylphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a halogenated aromatic precursor (e.g., methyl 4-bromo-2-methylbenzoate) and a boronic acid pinacol ester. For example:

- React methyl 4-bromo-2-methylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMF at 80–90°C.

- Hydrolyze the intermediate pinacol ester (CAS 208399-66-0) under acidic conditions (e.g., HCl/THF) to yield the free boronic acid .

Q. What purification techniques are recommended for isolating high-purity this compound?

Q. How is this compound characterized to confirm structural integrity?

Key methods include:

Q. What are the critical handling and storage protocols for this compound?

Q. What common reactions utilize this boronic acid as a building block?

- Suzuki-Miyaura couplings : React with aryl halides to synthesize biaryl esters.

- Ester hydrolysis : Convert the methoxycarbonyl group to carboxylic acid for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki couplings involving this boronic acid to minimize byproducts?

- Catalyst screening : Compare Pd(PPh₃)₄ (higher activity) vs. PdCl₂(dppf) (better stability).

- Solvent/base optimization : Use DME with K₂CO₃ for polar substrates; CsF in THF enhances reactivity for sterically hindered partners.

- Temperature control : Maintain 60–70°C to balance reaction rate and boronic acid stability .

Q. What role does this compound play in medicinal chemistry or drug synthesis?

Q. How does the steric and electronic profile of the methyl and methoxycarbonyl groups influence reactivity?

- Steric effects : The 2-methyl group hinders coupling at the ortho position, favoring para-substituted products.

- Electronic effects : The electron-withdrawing methoxycarbonyl group reduces boronic acid acidity, slowing protodeboronation .

Q. What analytical methods are used to study degradation or stability under varying conditions?

Q. How can competing protodeboronation be suppressed during cross-coupling reactions?

- Additives : Use Hg(0) to poison Pd black or include radical scavengers (e.g., TEMPO).

- Low-temperature protocols : Conduct reactions at 40–50°C with slow reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.